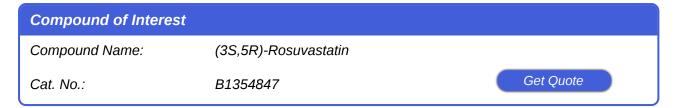


Synthesis of (3S,5R)-Rosuvastatin Impurities for Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key impurities of **(3S,5R)-Rosuvastatin**. The controlled synthesis of these impurities is crucial for the development of accurate analytical methods, for use as reference standards in quality control, and for further pharmacological and toxicological evaluation. The impurities covered in this note are the 5-Oxo impurity (Impurity C), the Lactone impurity, and the (3R,5R)-diastereomer (Impurity B).

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase.[1] During its synthesis and storage, various process-related and degradation impurities can form.[1] The identification, characterization, and control of these impurities are critical to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.[2] This document outlines the synthetic routes and detailed experimental procedures for preparing three significant impurities of Rosuvastatin for research and reference standard purposes.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of each Rosuvastatin impurity.



Table 1: Synthesis of (3R,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid (5-Oxo Impurity)

Parameter	Value	Reference
Purity (HPLC)	>98%	[3]
Yield	93% (for deprotection step)	[3]
Molecular Formula	C22H26FN3O6S	[4]
Molecular Weight	479.52 g/mol	[4]

Table 2: Synthesis of N-[4-(4-fluorophenyl)-6-isopropyl-5-[(1E)-2-[(2S,4R)-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide (Lactone Impurity)

Parameter	Value	Reference
Purity (HPLC)	98.27%	[5]
Molecular Formula	C22H26FN3O5S	[5]
Molecular Weight	463.5 g/mol	[5]
Solubility	Soluble in Methanol, DMSO	[5]

Table 3: Synthesis of (3R,5R,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid calcium salt ((3R,5R)-diastereomer)

Parameter	Value	Reference
Purity (HPLC)	>95%	[6]
Molecular Formula	C44H54CaF2N6O12S2	[7]
Molecular Weight	1001.14 g/mol	[7]
Appearance	Off-white powder	[7]



Experimental Protocols Synthesis of 5-Oxo Impurity

The synthesis of the 5-Oxo impurity involves a Wittig reaction, followed by deprotection (acidification), oxidation, and hydrolysis.[3]

Step 1: Wittig Reaction A mixture of 4-(4-fluorophenyl)-5-triphenylphosphine bromide-6-isopropyl-2-[(N-methyl-N-methanesulfonamido)]-pyrimidine and (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate is reacted in the presence of a base to yield 6-[(1E)-2-[4-(4-fluorophenyl)]-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-ethenyl]-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate.[3]

Step 2: Deprotection (Acidification) The product from Step 1 is dissolved in a suitable solvent such as THF, and dilute hydrochloric acid is added. The reaction is maintained at a low temperature (e.g., 5-10 °C) for several hours. After completion, the solvent is evaporated, and the product is purified by column chromatography to yield the deprotected intermediate.[3]

Step 3: Oxidation The deprotected intermediate is oxidized using a suitable oxidizing agent to introduce the keto group at the 5-position.

Step 4: Alkaline Hydrolysis and Salt Formation The oxidized product is then hydrolyzed under alkaline conditions, followed by salt formation to yield the final 5-Oxo impurity.[3]

Synthesis of Lactone Impurity

The synthesis of the Lactone impurity proceeds through a series of reactions including condensation, oxidation, reduction, and substitution, ultimately leading to the desired product. [8]

Step 1: Condensation Fluorobenzaldehyde, methyl isobutyrylacetate, urea, and cuprous chloride are used as starting materials in a condensation reaction.[8]

Step 2: Oxidation and Reduction The condensed product undergoes subsequent oxidation and reduction steps to form key intermediates.[8]

Step 3: Substitution and Cyclization A series of substitution reactions followed by intramolecular cyclization leads to the formation of the final lactone impurity.[8]



Synthesis of (3R,5R)-diastereomer

The synthesis of the (3R,5R)-diastereomer can be achieved by modifying the stereoselective reduction step in the synthesis of Rosuvastatin.

Step 1: Synthesis of the 5-Oxo Intermediate The 5-oxo intermediate of Rosuvastatin is synthesized as described in the standard synthesis of Rosuvastatin.

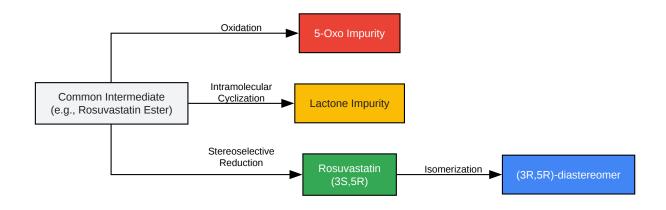
Step 2: Non-Stereoselective Reduction The key step is the reduction of the 5-keto group. Instead of a stereoselective reducing agent that favors the (3R, 5S) isomer, a less selective reducing agent is used, or the reaction conditions are modified to produce a mixture of diastereomers.

Step 3: Separation of Diastereomers The resulting mixture of (3R,5S) and (3R,5R) diastereomers is then separated using chromatographic techniques, such as preparative HPLC, to isolate the desired (3R,5R)-diastereomer.[9]

Step 4: Hydrolysis and Salt Formation The isolated (3R,5R)-ester is hydrolyzed under alkaline conditions, followed by the addition of a calcium salt (e.g., calcium chloride) to precipitate the (3R,5R)-Rosuvastatin calcium salt.

Mandatory Visualization

Diagram 1: General Synthetic Pathway for Rosuvastatin Impurities

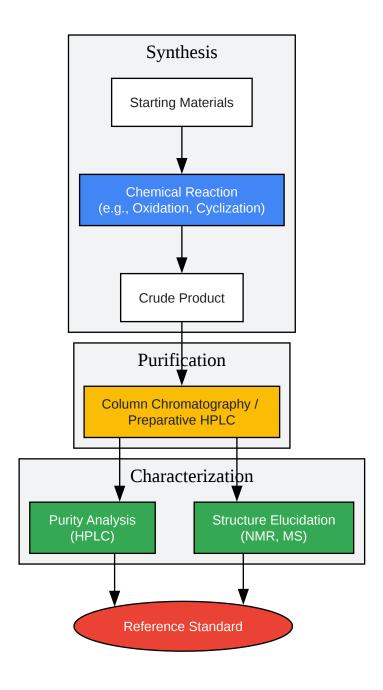


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Caption: Synthetic relationships between Rosuvastatin and its key impurities.

Diagram 2: Experimental Workflow for Impurity Synthesis and Characterization



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Caption: Workflow for the synthesis, purification, and characterization of impurities.



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